molecular formula C25H16BrN3O2S B11986258 (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11986258
M. Wt: 502.4 g/mol
InChI Key: MPWDSICAYRNPAG-QURGRASLSA-N
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Description

The compound (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a unique combination of indole, thiazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the introduction of a 4-methylbenzyl group. The subsequent steps involve the formation of the thiazole and benzimidazole rings through cyclization reactions under specific conditions such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[5-chloro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2E)-2-[5-fluoro-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of (2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H16BrN3O2S

Molecular Weight

502.4 g/mol

IUPAC Name

(2E)-2-[5-bromo-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H16BrN3O2S/c1-14-6-8-15(9-7-14)13-28-19-11-10-16(26)12-17(19)21(23(28)30)22-24(31)29-20-5-3-2-4-18(20)27-25(29)32-22/h2-12H,13H2,1H3/b22-21+

InChI Key

MPWDSICAYRNPAG-QURGRASLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N5C6=CC=CC=C6N=C5S4)C2=O

Origin of Product

United States

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